1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide
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Overview
Description
1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide is a heterocyclic compound with the molecular formula C7H12N4. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide can be synthesized through several methods. One common approach involves the reaction of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds in the presence of a suitable solvent, such as ethanol or methanol, and requires heating for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical agents, including antibacterial and antitumor compounds.
Materials Science: This compound is employed in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase, leading to antibacterial and antitumor effects . The compound’s structure allows it to bind to active sites of these enzymes, blocking their activity and disrupting essential biological pathways .
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-pyrrole-2-carbonitrile: Another pyrrole derivative with similar structural features but different functional groups.
2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: A related compound with an aldehyde group instead of the carboximidhydrazide group.
4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile: A brominated derivative with distinct reactivity and applications.
Uniqueness
1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with various enzymes and its potential for diverse chemical modifications make it a valuable compound in research and industrial applications .
Biological Activity
1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide is a compound derived from the pyrrole family, known for its diverse biological activities. This article aims to synthesize current research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C7H11N3O and a molecular weight of approximately 153.18 g/mol. The compound features a pyrrole ring with two methyl groups at positions 1 and 5 and a carboximidhydrazide functional group at position 2. This unique structure contributes to its biological activity.
Pharmacological Activities
Research indicates that derivatives of pyrrole compounds exhibit a range of biological activities, including:
- Antimicrobial Activity : Various studies have demonstrated that pyrrole derivatives can inhibit the growth of bacteria and fungi. For instance, compounds derived from the pyrrole scaffold have shown significant activity against Mycobacterium tuberculosis (M. tuberculosis), with minimum inhibitory concentrations (MIC) ranging from 0.40 to >25 µg/mL .
- Anti-inflammatory Effects : Pyrrole derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokine production in stimulated immune cells. Specifically, certain compounds have shown strong inhibition of cytokine production in PBMCs (Peripheral Blood Mononuclear Cells) when stimulated with anti-CD3 antibodies .
- Cytotoxicity : Some studies have indicated that these compounds can exhibit cytotoxic effects against cancer cell lines. The cytotoxicity profile varies significantly depending on the specific structural modifications made to the pyrrole ring .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural components:
Compound | Structure | MIC90 (µg/mL) | Activity |
---|---|---|---|
5a | R = H | 1.74 ± 0.28 | Moderate |
5q | R = CH₃ | 0.40 ± 0.03 | High |
5r | R = C₆H₁₁ | 0.49 ± 0.26 | High |
The table above illustrates the MIC values for different derivatives of pyrrole compounds against M. tuberculosis, demonstrating that increased lipophilicity correlates with enhanced antimycobacterial activity .
Case Studies
Several case studies highlight the efficacy of pyrrole derivatives in clinical settings:
- Antitubercular Activity : A study focused on synthesizing new derivatives based on the 2,5-dimethylpyrrole scaffold led to the identification of compounds with potent activity against multidrug-resistant strains of M. tuberculosis . The derivatives exhibited bactericidal or bacteriostatic effects comparable to established antitubercular drugs.
- Anti-inflammatory Mechanisms : Research into amidrazone-derived pyrroles demonstrated their ability to inhibit lipopolysaccharide (LPS)-induced PGE2 production in RAW264.7 macrophages, indicating their potential as anti-inflammatory agents . The strongest inhibition was observed in specific derivatives, showcasing their therapeutic potential.
- Cytotoxic Evaluation : In vitro studies assessing the cytotoxicity of various pyrrole derivatives revealed significant antiproliferative effects on cancer cell lines, suggesting their potential role in cancer therapy .
Properties
Molecular Formula |
C7H12N4 |
---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
N'-amino-1,5-dimethylpyrrole-2-carboximidamide |
InChI |
InChI=1S/C7H12N4/c1-5-3-4-6(11(5)2)7(8)10-9/h3-4H,9H2,1-2H3,(H2,8,10) |
InChI Key |
UPQLJCJEBVWOHO-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(N1C)/C(=N/N)/N |
Canonical SMILES |
CC1=CC=C(N1C)C(=NN)N |
Origin of Product |
United States |
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